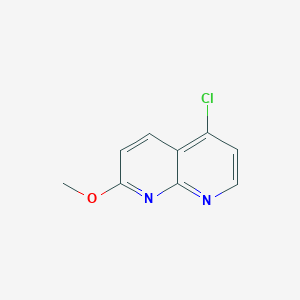

5-Chloro-2-methoxy-1,8-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

5-chloro-2-methoxy-1,8-naphthyridine |

InChI |

InChI=1S/C9H7ClN2O/c1-13-8-3-2-6-7(10)4-5-11-9(6)12-8/h2-5H,1H3 |

InChI Key |

HGGXVMDSBYMMLM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=NC=CC(=C2C=C1)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Chloro 2 Methoxy 1,8 Naphthyridine and Analogues

Established Synthetic Pathways to the 1,8-Naphthyridine (B1210474) Core

The foundational 1,8-naphthyridine ring system is typically constructed through reactions that form the second pyridine (B92270) ring onto an existing pyridine precursor.

A variety of classical named reactions, traditionally used for quinoline (B57606) synthesis, have been adapted for the preparation of 1,8-naphthyridines. These methods generally involve the condensation of a 2-aminopyridine (B139424) derivative with a suitable carbonyl-containing compound.

The Friedländer synthesis is a cornerstone method, involving the reaction of a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or aldehyde) in the presence of an acid or base catalyst. nih.govnih.gov While effective, this approach can be limited by the availability of the starting aminopyridine aldehydes. nih.gov Recent advancements have focused on making this reaction more environmentally friendly by using water as a solvent and biocompatible ionic liquids as catalysts. nih.govacs.org

The Doebner reaction , an extension of the Doebner-von Miller reaction, typically utilizes an aniline (B41778), an α,β-unsaturated carbonyl compound, and pyruvic acid. wikipedia.orgoregonstate.educlockss.org Its adaptation for naphthyridine synthesis involves substituting the aniline with an aminopyridine. oregonstate.edunih.gov The reaction's success often depends on the electronic properties of substituents on the aminopyridine ring. oregonstate.edu

The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1,8-naphthyridine derivatives. wikipedia.orgablelab.euyoutube.com This process begins with the condensation of a 2-aminopyridine with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation. wikipedia.orgwikipedia.org

The Pfitzinger reaction offers a route to 1,8-naphthyridine-4-carboxylic acids by reacting a 7-azaisatin equivalent with a carbonyl compound under basic conditions. acs.orgacs.orgwikipedia.orgresearchgate.net A practical modification involves using [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester as a stable and accessible substitute for the often unavailable 7-azaisatin. acs.orgnih.gov

Other classical methods that have been applied or are analogous to naphthyridine synthesis include:

Combes synthesis : Involves the acid-catalyzed cyclization of a Schiff base formed from a 2-aminopyridine and a β-diketone. nih.govwikipedia.org

Niementowski reaction : The condensation of an aminonicotinic acid with a ketone or aldehyde. rsc.orgwikipedia.org

Pictet-Spengler reaction : A reaction in which a β-arylethylamine undergoes ring closure with an aldehyde or ketone. thieme-connect.comwikipedia.orgdepaul.edu Its application to naphthyridines is a more specialized case. thieme-connect.com

These classical methods, while foundational, often require high temperatures and can result in moderate yields or mixtures of products. nih.govacs.org

Beyond the named condensation reactions, various intramolecular cyclization strategies are employed to form the 1,8-naphthyridine core. rsc.org These methods often involve designing a pyridine precursor that contains a side chain capable of cyclizing to form the second ring. For example, a three-component reaction between a 2-aminopyridine, an aldehyde, and a compound like malononitrile (B47326) can yield substituted 1,8-naphthyridines in a single step under mild conditions. organic-chemistry.org Another strategy is the reductive cyclization of precursors such as ethyl 2-nitro-3-pyridylmethylenemalonate. rsc.org These tailored cyclization approaches can offer greater control over the substitution pattern of the final product.

Modern Approaches in the Synthesis of Naphthyridine Derivatives

More contemporary methods focus on building and functionalizing the naphthyridine skeleton with greater efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing the 1,8-naphthyridine ring. The Suzuki-Miyaura coupling , which pairs an organoboron reagent with a halide, is particularly effective. For a molecule like 5-Chloro-2-methoxy-1,8-naphthyridine, the chlorine atom at the C5 position can be readily substituted with various aryl, heteroaryl, or alkyl groups by reacting it with the corresponding boronic acid or ester. This reaction typically exhibits high yields and tolerates a wide range of functional groups, making it ideal for late-stage diversification of complex molecules.

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated 1,8-Naphthyridines

| Halogenated Naphthyridine | Coupling Partner | Catalyst/Ligand | Base | Product |

| 2,7-Dichloro-1,8-naphthyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-Chloro-7-(4-methoxyphenyl)-1,8-naphthyridine acs.org |

The electron-deficient nature of the 1,8-naphthyridine ring system makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) , especially when a good leaving group like a halogen is present. masterorganicchemistry.comwikipedia.org The chlorine atom in this compound is activated for displacement by the ring's nitrogen atoms. This allows for the direct introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse analogues. britannica.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex and is a fundamental strategy for functionalizing halo-naphthyridines. masterorganicchemistry.comnih.gov

Table 2: Examples of SNAr Reactions on Halogenated Naphthyridines

| Halogenated Naphthyridine | Nucleophile | Conditions | Product |

| 2-Chloro-3-formyl-1,8-naphthyridine | Sodium sulphide | DMF | 3-Formyl-1,8-naphthyridine-2(1H)-thione researchgate.net |

| 1-Chloro-4-nitrobenzene (Illustrative) | Sodium methoxide (B1231860) | Methanol (B129727) | 1-Methoxy-4-nitrobenzene britannica.com |

The Vilsmeier-Haack reaction provides a direct route to formylated naphthyridines, which are versatile intermediates. ijpcbs.comwikipedia.org A simple and regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine has been achieved through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. researchgate.netresearchgate.net The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both a formylating and cyclizing agent. researchgate.netwikipedia.orgscirp.org The resulting chloro-formyl-naphthyridine can then be transformed into a variety of other functional groups, demonstrating the utility of this method for building complex derivatives. researchgate.netresearchgate.net

Green Chemistry-Inspired Synthesis (e.g., Aqueous Media, Ionic Liquids)

The synthesis of the 1,8-naphthyridine scaffold, the core of the target compound, has been a subject of green chemistry initiatives aimed at reducing the reliance on hazardous organic solvents and expensive, toxic catalysts. chemicalbook.comacs.org

Aqueous Media: A significant green approach is the use of water as a reaction solvent for the Friedlander condensation, a cornerstone reaction for building the 1,8-naphthyridine system. ekb.egresearchgate.net This reaction typically involves the condensation of a 2-aminopyridine derivative with a compound containing an active methylene group. ekb.eg Research has demonstrated that using 2-aminonicotinaldehyde with various carbonyl partners in water can lead to high yields of substituted 1,8-naphthyridines. ekb.egnih.gov Water is an ideal green solvent as it is inexpensive, non-toxic, and environmentally benign. organic-chemistry.org Some protocols use a simple base catalyst like lithium hydroxide (B78521) or the metal-free, biocompatible ionic liquid choline (B1196258) hydroxide (ChOH) to facilitate the reaction in an aqueous medium, often achieving excellent yields (>90%). nih.govnih.gov This approach avoids volatile organic compounds and simplifies product workup. nih.gov

Ionic Liquids: Ionic liquids (ILs) have emerged as promising green alternatives, acting as both catalysts and solvents. chemicalbook.comnih.gov They are valued for their low vapor pressure, thermal stability, and recyclability. nih.gov Several basic ionic liquids have been synthesized and successfully used to catalyze the Friedlander reaction for preparing 1,8-naphthyridine derivatives under solvent-free conditions. nih.govresearchgate.net For instance, imidazolium-based ILs like [Bmmim][Im] have shown superior catalytic activity. nih.govresearchgate.net The use of ILs can lead to excellent product yields, and the catalyst can often be recovered by simple extraction and reused multiple times without a significant loss of activity, which is a key principle of green chemistry. nih.govresearchgate.net

| Ionic Liquid Catalyst | Reaction Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| [Bmmim][Im] | 80 °C, 24 h | 92 | High basicity, Recyclable |

| [Bmmim][OC₂H₅] | 80 °C, 24 h | 85 | Good catalytic activity |

| [Bmmim][OH] | 80 °C, 24 h | 81 | Effective basic catalyst |

| [Bmmim][OCH₃] | 80 °C, 24 h | 75 | Moderate activity |

Targeted Synthesis and Regioselective Functionalization of this compound

The specific synthesis of this compound requires precise control over the introduction of substituents at desired positions (regioselectivity). This is typically achieved through a multi-step process involving carefully designed precursors and controlled intermediate transformations.

Synthetic Routes to Introduce Chlorine at C-5 and Methoxy (B1213986) at C-2 Positions

A logical and regioselective synthetic strategy involves building the naphthyridine ring with the C-5 chlorine already in place, followed by the manipulation of a functional group at the C-2 position to install the methoxy group.

Introduction of Chlorine at C-5: The most effective method for ensuring the chlorine atom is at the C-5 position is to start with a precursor that is already chlorinated at the corresponding position. The Friedlander condensation using 2-amino-5-chloronicotinaldehyde (B104992) as the key starting material achieves this with high regioselectivity. ekb.egresearchgate.net This aldehyde is a known compound and its use directly incorporates the chloro-substituent at the correct position on the pyridine ring that will become the C-5, C-6, C-7, and C-8 side of the naphthyridine core. researchgate.netbldpharm.com

First, creating a 2-hydroxy-1,8-naphthyridine intermediate.

Second, converting the 2-hydroxy group to a 2-chloro group.

Third, substituting the 2-chloro group with a methoxy group.

The conversion of a 2-hydroxy (or its tautomeric 2-oxo form) naphthyridine to a 2-chloro derivative is a standard procedure, often accomplished using chlorinating agents like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride. chemicalbook.comresearchgate.net This creates a 2,5-dichloro-1,8-naphthyridine (B3030557) intermediate. The subsequent reaction of this dichloro-intermediate with sodium methoxide (NaOMe) in a suitable solvent like methanol or ethanol (B145695) selectively displaces the more reactive C-2 chlorine atom to yield the final product, this compound.

Precursor Design and Intermediate Transformation Strategies

The synthesis hinges on a well-defined sequence of transformations starting from readily available precursors.

Precursor Design:

2-Amino-5-chloronicotinaldehyde : This is the foundational precursor that ensures the C-5 chlorination. researchgate.net

Active Methylene Compound : A compound such as ethyl acetoacetate (B1235776) is used as the partner in the Friedlander condensation. This reactant builds the second ring and introduces a functional group handle (an ester) at C-3 and a hydroxyl group at C-2 of the resulting naphthyridine ring.

Intermediate Transformation Pathway:

Friedlander Condensation : Reaction of 2-amino-5-chloronicotinaldehyde with ethyl acetoacetate yields an intermediate like ethyl 5-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate.

Saponification and Decarboxylation (Optional but common) : The ester group at C-3 can be hydrolyzed to a carboxylic acid and subsequently removed via heating to yield 5-chloro-1,8-naphthyridin-2(1H)-one .

Chlorination : The 2-hydroxy group of this intermediate is converted into a chloro group using a reagent like POCl₃ to form the key intermediate 2,5-dichloro-1,8-naphthyridine . chemicalbook.comresearchgate.net

Methoxylation : The final step is a nucleophilic aromatic substitution. The 2,5-dichloro-1,8-naphthyridine is treated with sodium methoxide. The chlorine atom at the C-2 position is more activated towards nucleophilic attack than the one at C-5, allowing for regioselective substitution to furnish the target compound, This compound .

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Cyclization Step : For the initial Friedlander condensation, reaction conditions can be optimized by screening different catalysts (e.g., acids, bases, or ionic liquids), solvents (aqueous vs. organic), and temperatures to improve the yield and minimize reaction times. nih.govorganic-chemistry.org Using a catalyst like choline hydroxide in water at 50 °C has been shown to give excellent yields for related syntheses. nih.gov

Chlorination and Methoxylation Steps : The efficiency of the final two steps is highly dependent on the reaction conditions. For the methoxylation of the chloro-naphthyridine intermediate, modern techniques such as microwave irradiation have been shown to be highly effective. Compared to conventional heating methods, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.

| Parameter | Conventional Method | Microwave (MW) Method |

|---|---|---|

| Reaction Time | 5 - 7 hours | 5 - 10 minutes |

| Yield | Good (e.g., 70-80%) | Very Good to Excellent (e.g., 85-95%) |

| Conditions | Refluxing in ethanol with NaOMe | Sealed vessel, ethanol with NaOMe, controlled MW irradiation |

| Advantages | Simple setup | Rapid, high efficiency, improved yields, high purity |

By carefully selecting precursors and optimizing the conditions for each transformation, a targeted and efficient synthesis of this compound can be achieved.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Methoxy 1,8 Naphthyridine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of organic molecules in solution. For 5-Chloro-2-methoxy-1,8-naphthyridine, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY and HMBC, would provide definitive assignments of all proton and carbon atoms. rsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the methoxy (B1213986) group. The protons on the pyridyl rings are expected to be in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the nitrogen atoms. ekb.egchemicalbook.com The methoxy group should appear as a sharp singlet further upfield, typically around δ 3.9-4.1 ppm. Spin-spin coupling between adjacent protons on the rings would result in characteristic splitting patterns (doublets, triplets, or multiplets), allowing for the precise assignment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would display nine distinct signals. The carbon atoms of the heterocyclic rings are expected to resonate in the δ 110-165 ppm range. The carbon attached to the chlorine atom (C-5) and the carbon attached to the methoxy group (C-2) would show shifts influenced by the electronegativity of these substituents. The methoxy carbon itself would appear as a distinct signal around δ 55-60 ppm.

While specific experimental data for this compound is not widely published, predicted data and analysis of similar structures provide a reliable framework for its characterization.

Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | H-3 | ~7.0 | Doublet |

| H-4 | ~8.1 | Doublet | |

| H-6 | ~7.6 | Doublet | |

| H-7 | ~8.7 | Doublet | |

| -OCH₃ | ~4.0 | Singlet | |

| ¹³C NMR | C-2 | ~163 | Substituted with -OCH₃ |

| C-3 | ~112 | ||

| C-4 | ~138 | ||

| C-4a | ~154 | Quaternary | |

| C-5 | ~140 | Substituted with -Cl | |

| C-6 | ~122 | ||

| C-7 | ~152 | ||

| C-8a | ~145 | Quaternary | |

| C-8 | ~118 | Quaternary | |

| -OCH₃ | ~54 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net For this compound, these techniques confirm the presence of the key structural motifs.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the various bonds. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring system would appear in the 1600-1450 cm⁻¹ region. The presence of the methoxy group would be confirmed by C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Cl stretching vibration is expected to appear in the fingerprint region, usually between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are typically strong in the Raman spectrum, which would help confirm the integrity of the naphthyridine core.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | -OCH₃ | 2950 - 2850 | IR, Raman |

| Aromatic C=C/C=N Stretch | Naphthyridine Ring | 1620 - 1450 | IR, Raman |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1275 - 1200 | IR |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1075 - 1020 | IR |

| C-Cl Stretch | Ar-Cl | 800 - 600 | IR |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy and precision. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. pnnl.gov

For this compound, the molecular formula is C₉H₇ClN₂O. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The high mass accuracy of the measurement allows for the calculated exact mass to be matched with the experimentally observed mass, confirming the molecular formula. nih.gov The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₂O |

| Monoisotopic Mass | 194.02469 Da |

| Predicted [M+H]⁺ (protonated) | 195.03252 Da |

| Predicted [M+Na]⁺ (sodiated) | 217.01446 Da |

Predicted data is based on the elemental composition and may vary slightly based on instrumentation. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Features

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. jsac.or.jp For a planar heterocyclic system like this compound, a crystal structure would confirm the planarity of the naphthyridine rings. researchgate.net

Crucially, this technique elucidates the supramolecular architecture, showing how molecules pack in the crystal lattice. Intermolecular interactions such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking interactions between the aromatic rings would be identified. scispace.comnih.govrsc.org These non-covalent interactions are vital in determining the physical properties of the solid material and can influence its biological activity by mediating interactions with target receptors.

Anticipated Crystallographic Parameters for this compound

| Parameter | Anticipated Information |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | To be determined |

| Unit Cell Dimensions | Provides volume and density of the unit cell |

| Molecular Geometry | Confirmation of planarity, precise bond lengths/angles |

| Supramolecular Features | Evidence of π-π stacking, C-H···N or C-H···O hydrogen bonds, and potential C-Cl···π interactions |

This table represents the type of data that would be obtained from an X-ray crystallography experiment.

Computational Chemistry and Theoretical Studies on 5 Chloro 2 Methoxy 1,8 Naphthyridine

Quantum Mechanical Studies (e.g., Density Functional Theory Calculations) on Electronic Structure and Reactivity

The electronic properties derived from DFT studies, such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), are key to understanding the reactivity of 5-Chloro-2-methoxy-1,8-naphthyridine. The MEP map, for instance, can identify electrophilic and nucleophilic sites on the molecule, which is crucial for predicting how it will interact with other molecules. In related 1,8-naphthyridine (B1210474) systems, DFT has been used to correlate these electronic properties with observed biological activity. researchgate.netresearchgate.net

Spectroscopic properties can also be predicted and analyzed through DFT. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives have shown good correlation with experimental data, aiding in structural confirmation. ias.ac.in Similarly, the electronic absorption spectra of these compounds have been successfully assigned with the support of DFT calculations. ias.ac.in

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and reaction pathways of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

For various 1,8-naphthyridine derivatives, FMO analysis has been instrumental. For example, in a study of novel cytotoxic 1,8-naphthyridines, the HOMO and LUMO plots were generated to understand the electron distribution and the sites prone to electrophilic or nucleophilic attack. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. This type of analysis for this compound would be critical in predicting its behavior in chemical reactions and biological systems.

The table below illustrates typical HOMO, LUMO, and energy gap values for related 1,8-naphthyridine derivatives, as determined by DFT calculations.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative A | -6.2 | -1.8 | 4.4 |

| Derivative B | -6.5 | -2.1 | 4.4 |

| Derivative C | -6.3 | -2.0 | 4.3 |

Note: These are representative values for analogous compounds and not specific to this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is extensively used in drug discovery to screen for potential drug candidates. For 1,8-naphthyridine derivatives, molecular docking studies have been performed to investigate their binding modes with various biological targets, including DNA gyrase and adenosine (B11128) A2A receptors. nih.govjapsonline.com

In a study on 1,8-naphthyridine derivatives as potential anti-Parkinson's agents, molecular docking was used to predict their binding efficiency towards the A2A receptor. nih.gov The results indicated that specific substitutions on the naphthyridine scaffold could enhance binding affinity. nih.gov For this compound, docking studies could elucidate its potential interactions with various enzymes or receptors, providing a rationale for its potential biological activity. For instance, docking of novel 1,8-naphthyridine derivatives into the etoposide (B1684455) binding pocket of topoisomerase IIβ has suggested a unique binding pattern, highlighting their potential as Topo II poisons. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the movement of atoms and molecules over time. MD simulations of docked 1,8-naphthyridine derivatives have suggested the formation of stable complexes with their target receptors, reinforcing the docking predictions. nih.gov

In Silico Predictions of Pharmacokinetic Properties and "Drug-Likeness" (Theoretical Framework)

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a drug. researchgate.net Various computational models, such as those based on Lipinski's rule of five, are used to assess the "drug-likeness" of a molecule. nih.gov These rules consider physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For series of 1,8-naphthyridine derivatives, in silico ADME predictions have been carried out to evaluate their pharmacokinetic profiles. japsonline.comorientjchem.org These studies often use software like SwissADME to calculate parameters that predict oral bioavailability and potential toxicity. nih.govorientjchem.org For example, a study on 1,8-naphthyridine derivatives as antibacterial agents showed that the synthesized compounds had suitable in silico ADME profiles for further development. orientjchem.org Such an analysis for this compound would involve calculating the parameters listed in the table below to assess its potential as an orally administered drug.

| Property | Predicted Value Range for Drug-like Molecules |

| Molecular Weight | < 500 g/mol |

| LogP (Lipophilicity) | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

Supramolecular Interaction Modeling (e.g., Hydrogen Bonding, π-π Stacking)

Supramolecular chemistry focuses on the non-covalent interactions between molecules. For heterocyclic compounds like 1,8-naphthyridines, understanding these interactions is crucial for predicting their crystal packing, solubility, and binding to biological macromolecules. Key non-covalent interactions include hydrogen bonding and π-π stacking.

The 1,8-naphthyridine scaffold is a known building block in supramolecular chemistry. thieme-connect.com The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. X-ray crystal analysis of a 1,8-naphthyridine derivative has revealed the presence of π-π stacking in its solid-state structure. ias.ac.in

For this compound, computational modeling can predict the most likely modes of these supramolecular interactions. The chlorine and methoxy (B1213986) substituents would influence the electronic distribution of the aromatic system, thereby modulating the strength and geometry of π-π stacking. The methoxy group could also participate in hydrogen bonding. Understanding these interactions is fundamental for designing materials with specific properties and for comprehending how the molecule might be recognized by a biological target.

Structure Activity Relationship Sar Investigations of 1,8 Naphthyridine Derivatives

Positional Effects of Halogen and Methoxy (B1213986) Substituents on Biological Activities (Focus on C-5 Chloro, C-2 Methoxy)

While specific SAR studies detailing the combined effect of a chloro group at the C-5 position and a methoxy group at the C-2 position of the 1,8-naphthyridine (B1210474) ring are not extensively documented in the available literature, the general influence of these substituents on heterocyclic systems is well-established in medicinal chemistry.

The chloro group at the C-5 position is an electron-withdrawing group that can significantly modulate the electronic properties of the naphthyridine ring system. This can influence the compound's acidity, basicity, and ability to participate in hydrogen bonding or other non-covalent interactions with a biological target. Furthermore, the lipophilicity introduced by the chlorine atom can affect the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. In many heterocyclic drug candidates, halogen atoms are strategically placed to enhance binding affinity by occupying specific hydrophobic pockets within a receptor or enzyme's active site.

The methoxy group at the C-2 position is generally considered an electron-donating group. Its presence can influence the electron density of the pyridine (B92270) ring to which it is attached, potentially affecting the pKa of the ring nitrogen and its role as a hydrogen bond acceptor. The methoxy group can also act as a hydrogen bond acceptor itself, providing an additional point of interaction with a biological target. The steric bulk of the methoxy group can also play a role in the molecule's conformational preferences and how it fits into a binding site.

Exploration of Substituent Variations and their Influence on Target Interactions

The exploration of substituent variations is a cornerstone of SAR studies, aiming to identify the optimal combination of functional groups to maximize potency and selectivity while minimizing off-target effects. For the 1,8-naphthyridine scaffold, modifications at various positions have been shown to be critical for different biological activities. nih.gov

For instance, in the development of anti-Parkinson's agents targeting the Adenosine (B11128) A2A receptor, modifications at the 3rd position of the 1,8-naphthyridine nucleus with various secondary amines were found to enhance binding efficiency. nih.gov This highlights the importance of this position for interacting with the target receptor.

In the context of a hypothetical SAR exploration for a compound like 5-Chloro-2-methoxy-1,8-naphthyridine, researchers would systematically vary the substituents at other positions of the naphthyridine ring. This could involve:

Modifications at the C-3 position: Introducing different amides, esters, or small alkyl groups to probe for additional binding interactions.

Modifications at the C-4 position: Introducing a carbonyl group (to create a naphthyridin-4-one) or other functional groups to alter the molecule's shape and electronic properties.

Modifications at the C-7 position: Introducing small alkyl or aryl groups to explore potential hydrophobic interactions with the target.

The following table illustrates a hypothetical SAR study based on variations of a core structure, demonstrating how different substituents can influence biological activity.

| Compound ID | R1 (at C-3) | R2 (at C-7) | Biological Activity (IC₅₀, µM) |

| A-1 | -H | -CH₃ | 15.2 |

| A-2 | -CONH₂ | -CH₃ | 8.5 |

| A-3 | -COOCH₃ | -CH₃ | 12.1 |

| A-4 | -CONH₂ | -H | 10.3 |

| A-5 | -CONH₂ | -C₂H₅ | 5.1 |

This table is a representative example to illustrate SAR principles and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.orgnih.govacs.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and saving resources.

For 1,8-naphthyridine derivatives, QSAR studies have been conducted on various subclasses. For example, a QSAR model was developed for 1,8-naphthyridin-4-ones as inhibitors of photosystem II. acs.orgnih.govacs.org This model suggested that the position, size, and polarity of substituents are key factors controlling their inhibitory activity. acs.orgnih.gov Another QSAR study on 1,8-naphthimide derivatives targeting nuclear DNA also demonstrated the utility of this approach in identifying key structural features for activity. nih.gov

A hypothetical QSAR model for a series of this compound derivatives might look like the equation below:

pIC₅₀ = β₀ + β₁(logP) + β₂(HOMO) + β₃(Steric_Parameter)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the molecule.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic parameter.

Steric_Parameter could be a descriptor like molar refractivity or a specific steric field value from a 3D-QSAR model.

β₀, β₁, β₂, β₃ are the coefficients determined from the regression analysis.

The following table shows hypothetical data that could be used to generate such a QSAR model.

| Compound ID | pIC₅₀ | logP | HOMO (eV) | Steric Parameter |

| B-1 | 5.82 | 2.1 | -6.5 | 0.78 |

| B-2 | 6.25 | 2.5 | -6.3 | 0.85 |

| B-3 | 5.98 | 2.3 | -6.8 | 0.81 |

| B-4 | 6.51 | 2.8 | -6.2 | 0.92 |

| B-5 | 6.88 | 3.1 | -6.1 | 0.95 |

This table is a representative example to illustrate QSAR data and does not represent actual data for this compound.

Conformational Analysis and Ligand Efficiency in SAR Studies

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how efficiently a molecule binds to its target, considering its size. It is calculated as the binding energy per heavy atom. Maximizing ligand efficiency is a key goal in lead optimization, as it helps to identify compounds that have a good balance of potency and size, which often correlates with better drug-like properties.

In SAR studies of 1,8-naphthyridine derivatives, both conformational analysis and ligand efficiency are important considerations. For example, molecular docking and dynamics simulations can be used to predict the binding mode and conformation of a ligand within a target's active site. nih.gov These computational methods can help to rationalize the observed SAR and guide the design of new analogs with improved binding efficiency.

For instance, a study might reveal that a particular conformation of the 1,8-naphthyridine ring is required for optimal activity. Subsequent chemical modifications would then aim to stabilize this active conformation. By calculating and monitoring ligand efficiency throughout the optimization process, chemists can ensure that increases in potency are not solely due to increases in molecular size, which can negatively impact pharmacokinetic properties.

Pre Clinical Biological Research and Mechanistic Insights of 1,8 Naphthyridine Derivatives

Investigations into Antimicrobial Activity

The 1,8-naphthyridine (B1210474) structure is historically linked with antimicrobial agents. researchgate.netnih.gov The discovery of nalidixic acid, the first quinolone antibiotic, established this scaffold as a crucial starting point for the development of new bacterial infection treatments. nih.govnih.gov Subsequent research has expanded to various derivatives, including those with chloro and methoxy (B1213986) substitutions, to understand their efficacy and mechanisms against a range of bacterial pathogens.

Inhibition of Bacterial DNA Gyrase and Topoisomerase Enzymes

A primary mechanism for the antibacterial action of 1,8-naphthyridine derivatives is the inhibition of essential bacterial enzymes, specifically DNA gyrase (Topoisomerase II) and Topoisomerase IV. nih.govnih.gov These enzymes are critical for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.gov

Nalidixic acid, a pioneering 1,8-naphthyridine, selectively and reversibly blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov This mode of action is shared by the broader class of fluoroquinolone antibiotics, many of which are structurally related to 1,8-naphthyridines like enoxacin. nih.govnih.gov The inhibition of these enzymes leads to the uncontrolled synthesis of messenger RNA and proteins, ultimately causing bacterial cell death. nih.gov In silico and in vitro studies have confirmed that various 1,8-naphthyridine derivatives demonstrate a significant antibacterial effect against both Gram-positive and Gram-negative strains by targeting DNA gyrase. nih.gov This established mechanism suggests that compounds like 5-Chloro-2-methoxy-1,8-naphthyridine could potentially exert antimicrobial effects through a similar pathway.

Modulation of Bacterial Efflux Pumps and Resistance Mechanisms

Bacterial resistance to antibiotics is a growing global challenge, often mediated by efflux pumps that expel therapeutic agents from the cell before they can reach their target. nih.gov A promising strategy to combat resistance is the use of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics. Certain 1,8-naphthyridine derivatives have been investigated for this modulatory role. nih.govnih.gov

While some derivatives may not possess strong direct antibacterial activity, they can act synergistically with known antibiotics. nih.gov For instance, a study on 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, a compound containing the 5-chloro-1,8-naphthyridine core, found that it did not have intrinsic antibacterial activity against multi-resistant strains but significantly potentiated the effect of fluoroquinolones. nih.gov This synergistic effect suggests an interaction with bacterial resistance mechanisms. nih.govnih.gov Further research into related 1,8-naphthyridinesulfonamides showed they could attenuate the resistance of Staphylococcus aureus through mechanisms related to the inhibition of the NorA efflux pump. nih.gov This indicates that the 1,8-naphthyridine scaffold can serve as a basis for developing adjuvants to antibacterial drugs, capable of overcoming multidrug resistance. nih.govnih.gov

Broad-Spectrum Efficacy and Specificity Studies (in vitro)

In vitro studies are crucial for determining the antimicrobial spectrum and potency of new compounds. While this compound itself has not been extensively detailed in publicly available efficacy studies, research on its close analogues provides significant insight.

One study evaluated the ability of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide to modulate the activity of fluoroquinolones against multi-resistant bacterial strains. The compound was tested at a subinhibitory concentration in combination with antibiotics. Although it showed no direct antibacterial activity (MIC ≥ 1,024 µg/mL), its combination with norfloxacin, ofloxacin, and lomefloxacin (B1199960) led to a significant decrease in the MIC of these antibiotics against strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov This demonstrates a synergistic interaction and suggests the potential for developing broad-spectrum therapies by combining such derivatives with established antibiotics. nih.gov

Table 1: Synergistic Activity of a 5-Chloro-1,8-Naphthyridine Derivative with Fluoroquinolones

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Derivative (µg/mL) |

|---|---|---|---|

| Escherichia coli (EC06) | Norfloxacin | 512 | 128 |

| Staphylococcus aureus (SA10) | Norfloxacin | 512 | 256 |

| Pseudomonas aeruginosa (PA24) | Ofloxacin | >1024 | 256 |

Data derived from a study on 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, highlighting its ability to lower the Minimum Inhibitory Concentration (MIC) of standard antibiotics against multi-resistant strains. nih.gov

Anticancer Activity Profiling

Beyond their antimicrobial effects, 1,8-naphthyridine derivatives have emerged as a scaffold of interest in cancer research. nih.govtandfonline.com Modifications to the core structure have yielded compounds with potent in vitro cytotoxicity against various human tumor cell lines. tandfonline.comnih.gov The mechanisms underlying these anticancer properties are a subject of ongoing investigation, with enzyme inhibition and the induction of programmed cell death being key areas of focus.

Topoisomerase I and II Inhibition as a Therapeutic Modality

Human topoisomerases I and II are vital enzymes for cell proliferation, playing a critical role in DNA replication, transcription, and chromosome segregation. They are also validated targets for many established anticancer drugs. tandfonline.com The ability of 1,8-naphthyridine derivatives to target these enzymes has positioned them as potential cancer chemotherapeutics. tandfonline.com

Topoisomerase inhibitors are broadly classified into two groups: "poisons" that stabilize the transient enzyme-DNA cleavage complex, leading to toxic DNA strand breaks, and "catalytic inhibitors" that prevent the enzyme from binding to or cleaving DNA. nih.gov Research has shown that some novel naphthyridine derivatives act as catalytic inhibitors of topoisomerase II. nih.gov Studies on various heterocyclic compounds, including those with structures similar to 1,8-naphthyridines, have demonstrated dual inhibition of both topoisomerase I and II. nih.gov For example, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxic activity against pancreatic and leukemia cancer cell lines, with mammalian Topoisomerase II being a known target for this class of compounds. tandfonline.com This suggests a plausible mechanism of action for appropriately substituted 1,8-naphthyridines in cancer therapy.

Mechanisms of Cell Cycle Arrest and Apoptosis Induction (in vitro models)

Inducing cell cycle arrest and apoptosis (programmed cell death) are hallmark strategies for effective cancer chemotherapy. nih.govmdpi.com Anticancer agents can disrupt the cell division cycle at various checkpoints (e.g., G0/G1, G2/M), preventing cancer cells from proliferating. nih.govmdpi.com Following cell cycle arrest, the induction of apoptosis eliminates the malignant cells.

While specific studies on this compound are limited, the broader class of naphthyridines and related heterocyclic compounds have been shown to exert their anticancer effects through these mechanisms. For instance, a bis-1,7-naphthyridine alkaloid was found to induce G0/G1 cell cycle arrest in colon cancer cells. nih.gov In vitro evaluation of potential anticancer compounds typically involves treating cancer cell lines and analyzing the effects using flow cytometry. This technique can quantify the percentage of cells in different phases of the cell cycle and detect markers of apoptosis. nih.govmdpi.com Studies on other novel compounds have demonstrated the ability to cause cell cycle arrest at the G2/M phase, which is often followed by an increase in the sub-G1 cell population, a characteristic of apoptosis. nih.gov These investigations confirm that the induction of cell cycle arrest and apoptosis is a key mechanism by which novel therapeutic agents, potentially including 1,8-naphthyridine derivatives, can exert their antiproliferative effects. nih.govmdpi.com

Protein Kinase Inhibition and Signal Transduction Pathways

Derivatives of the 1,8-naphthyridine scaffold have been identified as potent inhibitors of protein kinases, which are crucial enzymes in cellular signal transduction pathways. nih.govresearchgate.net Inhibition of these kinases is a key mechanism for therapeutic intervention in diseases like cancer. nih.gov

Hetarylaminonaphthyridine derivatives are noted as inhibitors of ATP-consuming proteins, a category that includes kinases, indicating their potential for the treatment of tumors. google.com Specifically, naphthyridine-based compounds have been developed as highly selective chemical probes for Casein Kinase 2 (CK2), a ubiquitously expressed serine/threonine kinase with roles in cancer, SARS-CoV-2, and neuroinflammation. nih.gov One such inhibitor, compound 2 from a 2023 study, selectively inhibits the CK2α and CK2α′ catalytic subunits. nih.gov The clinical candidate CX-4945 (silmitasertib) is another prominent naphthyridine-based CK2 inhibitor that has been evaluated in clinical trials for oncology and SARS-CoV-2. nih.gov

Further research into a panel of naphthyridine compounds revealed that while many showed broad inhibitory activity against multiple kinases, some demonstrated high selectivity, reinforcing the idea that the scaffold can be modified to achieve specific targeting. nih.gov

| Compound | Target Kinase | Significance | Reference |

|---|---|---|---|

| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Advanced to clinical trials for oncology and SARS-CoV-2. nih.gov | nih.gov |

| Hetarylaminonaphthyridines | ATP Consuming Proteins (General) | Identified as kinase inhibitors with potential for tumor treatment. google.com | google.com |

| Compound 2 (Naphthyridine-based probe) | CK2α and CK2α' | An exquisitely selective chemical probe for studying CK2 biology. nih.gov | nih.gov |

Angiogenesis and Telomerase Inhibition Studies (in vitro)

While 1,8-naphthyridine derivatives are widely studied for their anticancer activities, specific preclinical data focusing on in vitro angiogenesis and telomerase inhibition were not detailed in the provided search results. Their broad anticancer activity is often linked to mechanisms like cytotoxicity and topoisomerase inhibition. nih.govresearchgate.net

Anti-inflammatory and Analgesic Activity Evaluations (pre-clinical models)

The 1,8-naphthyridine scaffold is a foundation for compounds exhibiting significant anti-inflammatory and analgesic properties in preclinical evaluations. tandfonline.comnih.govnih.gov These activities have been demonstrated in various experimental models.

A study on 1,8-naphthyridine-3-carboxamide derivatives identified certain compounds with significant anti-inflammatory activity, which was suggested to be mediated by the downregulation of proinflammatory cytokines. nih.govresearchgate.net In another study, a series of 5-amino nih.govresearchgate.netiipseries.orgtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides were synthesized and tested, revealing very interesting anti-inflammatory properties in rats. nih.gov Some of these derivatives also showed prevalent analgesic activity in mice. nih.gov

Preclinical screening using models such as formalin-induced paw edema in rats is a common method to evaluate these effects. core.ac.uk For instance, certain heterocyclic derivatives of 3-formyl-4-hydroxycoumarin were shown to inhibit formalin-induced hind paw edema and suppress granuloma formation in the cotton pellet-induced chronic inflammation model. core.ac.uk

| Compound Series | Activity | Preclinical Model | Reference |

|---|---|---|---|

| 1,8-Naphthyridine-3-carboxamides | Anti-inflammatory | In vitro cytokine downregulation assays. nih.govresearchgate.net | nih.govresearchgate.net |

| 5-amino nih.govresearchgate.netiipseries.orgtriazolo[4,3-a] nih.govnih.govnaphthyridines | Anti-inflammatory & Analgesic | Rat and mouse models. nih.gov | nih.gov |

| Thiophene Derivatives | Analgesic | Eddy's hot plate and formalin test in mice. ijbcp.com | ijbcp.com |

Antiviral Activity Research (pre-clinical models)

Antiviral activity is a well-documented property of the 1,8-naphthyridine class of compounds. nih.govnih.govrsc.org Research has explored their potential against a range of viruses, including HIV. tandfonline.comnih.gov Enoxacin, a prominent 1,8-naphthyridine derivative, and its related compounds have been investigated for various therapeutic uses, including antiviral applications. researchgate.netdntb.gov.ua The broad-spectrum biological activities of these derivatives establish them as potent scaffolds in therapeutic research, with antiviral action being a key area of interest. nih.govresearchgate.net

Neuropharmacological Investigations in Neurological Disorders (pre-clinical models)

Synthetic 1,8-naphthyridine derivatives have shown potential in preclinical models for various neurological disorders. nih.gov Researchers have noted their possible applications in conditions such as Alzheimer's disease, multiple sclerosis, and depression. nih.govresearchgate.net The potency of these compounds to treat neurodegenerative disorders has encouraged further exploration beyond their more traditionally studied antimicrobial and anticancer effects. tandfonline.comnih.gov

A study involving molecular docking and dynamics simulations identified a tetrahydropyrido derivative of naphthyridine that binds to the active sites of the human serotonin (B10506) transporter (hSERT). acs.org This suggests its potential as a preclinical drug candidate for hSERT inhibition and the treatment of depression. acs.org Amfonelic acid, a derivative of nalidixic acid, is used as a dopaminergic stimulant, further highlighting the neuropharmacological potential of this chemical class. nih.gov

Other Therapeutic Potentials (e.g., Antimalarial, Antifungal, Anti-osteoporotic)

Beyond the aforementioned activities, preclinical research has uncovered a wide range of other therapeutic possibilities for 1,8-naphthyridine derivatives. nih.govnih.goveurekaselect.com

Antimalarial Activity: Several studies have highlighted the antimalarial properties of 1,8-naphthyridine derivatives. nih.goviipseries.orgacs.org The search for new, effective antimalarial agents has included the synthesis and evaluation of various substituted naphthyridines. acs.org

Antifungal Activity: The antifungal potential of 1,8-naphthyridines has been investigated, with some derivatives showing efficacy against various fungal species. iipseries.orgresearchgate.net The introduction of substituents such as methyl, methoxy, and chloro groups has been shown to significantly increase activity. iipseries.org

Anti-osteoporotic Activity: Certain synthetic derivatives have been identified as having anti-osteoporotic properties, acting as αvβ3 antagonists. nih.gov A recent molecular docking study predicted that a functionalized cyclopentene (B43876) derived from a related scaffold could be a potent inhibitor of cathepsin K, an enzyme pivotal in bone resorption, suggesting a mechanism for anti-osteoporotic action. acs.org

In Vitro and In Vivo Biological Evaluation Methodologies (General)

The preclinical evaluation of 1,8-naphthyridine derivatives employs a range of standard in vitro and in vivo methodologies to characterize their biological activities.

In Vitro Assays:

Cytotoxicity Screening: The anticancer potential is commonly assessed using cytotoxicity assays against various human cancer cell lines, such as Ehrlich Ascites Carcinoma, HeLa, MCF7, and THP-1. researchgate.netresearchgate.netnih.govmdpi.com The half-maximal inhibitory concentration (IC50) is a key parameter determined from these tests. researchgate.netfrontiersin.org

Antimicrobial Testing: Antibacterial and antifungal activities are evaluated in vitro against a panel of relevant microbial strains. researchgate.nettsijournals.com For antitubercular activity, the Microplate Alamar Blue Assay (MABA) is used to determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. rsc.orgrsc.org

Enzyme Inhibition Assays: To study mechanisms like kinase inhibition, enzymatic activity assays are performed to measure the inhibition of specific target enzymes like CK2. nih.gov

In Vivo Models:

Anti-inflammatory and Analgesic Models: Animal models are crucial for evaluating anti-inflammatory and analgesic effects. The formalin-induced paw licking test in mice and carrageenan-induced paw edema in rats are standard models for acute inflammation and pain. nih.govijbcp.com Chronic inflammation is often studied using the cotton pellet-induced granuloma model in rats. core.ac.uk The Eddy's hot plate method is used to assess central analgesic activity. ijbcp.com

Antitumor Efficacy: The in vivo efficacy of anticancer derivatives is tested in animal models, such as mice bearing Ehrlich Tumor xenografts. nih.gov

Applications of 1,8 Naphthyridines in Supramolecular Chemistry and Materials Science

Design of 1,8-Naphthyridine-Based Ligands for Coordination Chemistry

The defining feature of the 1,8-naphthyridine (B1210474) molecule is the syn-disposition of its two nitrogen atoms, which possess lone pairs of electrons perfectly oriented for chelating metal ions. nih.gov This arrangement makes it an exemplary binucleating ligand, capable of holding two metal centers in close proximity, a property that is highly sought after for mimicking biological dimetallic centers and enabling metal-metal cooperativity. wikipedia.orgresearchgate.netescholarship.org The rigid scaffold allows for the synthesis of stable dimetallic complexes with controlled metal-metal distances and geometries. researchgate.net Researchers have successfully designed a variety of multidentate ligands by functionalizing the 1,8-naphthyridine core, creating systems with tunable steric and electronic properties for specific applications in catalysis and materials science. acs.orgnih.gov

The synthesis of metal complexes using 1,8-naphthyridine-based ligands is a well-established area of research. These ligands readily form stable complexes with a wide range of transition metals, including copper (Cu), zinc (Zn), ruthenium (Ru), palladium (Pd), and platinum (Pt). acs.orgrsc.orgflinders.edu.au For example, the reaction of 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) with copper(II) trifluoromethanesulfonate (B1224126) yields a dicopper(II) complex. researchgate.net Similarly, flexible ligands like bis(7-methyl-1,8-naphthyridine-2-ylamino)methane have been used to create intricate zinc(II) complexes with varying nuclearity (di-, tetra-, and pentanuclear). rsc.org

The characterization of these metal complexes is routinely performed using a suite of analytical techniques. Single-crystal X-ray diffraction is paramount for determining the precise three-dimensional structure, revealing bond lengths, coordination geometries, and intermolecular interactions. researchgate.netrsc.orgrsc.org Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and UV-visible spectroscopy provide insights into the solution-state structure and electronic properties of the complexes. nih.govrsc.org For instance, X-ray analysis of ruthenium(II) complexes with bridged bi plu.mxnaphthyridine ligands confirmed the presence of well-organized hydrogen bonds. acs.orgnih.gov

Table 1: Examples of Characterized 1,8-Naphthyridine Metal Complexes Click on the headers to sort the table.

Metal complexes of 1,8-naphthyridine derivatives often exhibit interesting photophysical and catalytic properties. The coordination of the naphthyridine ligand to a metal center can significantly alter its electronic structure, leading to useful applications.

Luminescence: Many zinc(II) complexes of 1,8-naphthyridines are strongly luminescent materials. rsc.orgplu.mxrsc.org For example, a zinc complex with N,N′-bisbenzyl-2,7-diamino-1,8-naphthyridine displays a high emission quantum yield and emits blue light in solution. rsc.orgrsc.org In the solid state, this same complex can show a broad emission band from 400 to 600 nm, appearing as white light, a property attributed to intermolecular ligand-ligand interactions. rsc.org These characteristics make them promising candidates for use in light-emitting diode (LED) devices. rsc.org The luminescent properties are often derived from intraligand π–π* electronic transitions, which can be modulated by the metal ion. nih.gov

Catalysis: The ability of 1,8-naphthyridine ligands to support bimetallic centers has been exploited in catalysis. The proximity of two metal ions can facilitate multi-electron reactions and cooperative substrate activation. escholarship.org Cobalt complexes supported by ligands incorporating a 1,8-naphthyridine-2-carboxamide (B11912762) moiety have been studied as catalysts for the oxygen reduction reaction (ORR). mdpi.com The presence of a secondary nitrogen atom from the naphthyridine ring near the cobalt center was found to enhance the catalytic performance compared to similar complexes lacking this feature. mdpi.com Furthermore, ruthenium complexes have been designed with the goal of achieving photooxidation of water, where the naphthyridine ligand is intended to act as a proton acceptor. acs.orgnih.gov Chiral copper(I) and silver(I) complexes have also been synthesized and tested for asymmetric catalysis, although with limited success in some cases. researchgate.net

Supramolecular Assembly and Self-Organized Systems

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The 1,8-naphthyridine unit is an excellent participant in such assemblies due to its defined hydrogen-bonding patterns and its aromatic character, which promotes π-π stacking. rsc.org

The arrangement of nitrogen atoms in the 1,8-naphthyridine ring system creates a distinct hydrogen-bonding pattern. When functionalized with amino groups at the 2 and 7 positions, the molecule presents a donor-acceptor-acceptor-donor (DAAD) array of hydrogen bond sites. This predictable pattern allows for the programmed self-assembly of molecules into higher-order structures, such as tapes, rosettes, and helices, through complementary hydrogen bonding with other molecules possessing an AADD array. This specific and directional interaction is a powerful tool in crystal engineering and the design of self-organized systems.

As a polycyclic aromatic hydrocarbon, the 1,8-naphthyridine core readily engages in π-π stacking interactions. wikipedia.orgresearchgate.net This non-covalent force, where the electron-rich π systems of adjacent molecules attract one another, is fundamental to the structure of many materials. rsc.org In the solid state, metal complexes of 1,8-naphthyridine derivatives often organize into extended one-dimensional chains or other supramolecular architectures through these stacking interactions. rsc.orgplu.mx For instance, the crystal structure of a luminescent zinc(II) complex revealed a one-dimensional chain structure held together by intermolecular π-π stacking, with an interplanar separation of 3.489 Å. rsc.org These interactions are crucial as they can influence the photophysical properties of the material, sometimes leading to red-shifted emissions in the solid state compared to the solution phase, a phenomenon known as excimer emission. rsc.org

Naphthyridine Derivatives as Components in Molecular Switches and Sensors

The unique coordination and photophysical properties of 1,8-naphthyridine derivatives make them ideal candidates for the construction of molecular switches and sensors. acs.org These devices operate at the molecular level, responding to external stimuli such as the presence of specific ions or changes in pH. flinders.edu.au

Derivatives that combine a 1,8-naphthyridine unit (as a binding site) with a fluorophore like 1,8-naphthalimide (B145957) have been designed as selective chemosensors. mdpi.commdpi.com These sensors can detect metal ions such as Hg²⁺ and Cu²⁺ through changes in their fluorescence. nih.gov For example, a naphthalimide sensor modified with a 1,8-naphthyridine group was shown to selectively detect mercury ions, forming a 1:1 complex and exhibiting a ratiometric change in its fluorescence. The mechanism often involves the metal ion coordinating to the naphthyridine nitrogens, which in turn modulates the photophysical properties of the attached signaling unit. researchgate.net

Furthermore, the ligand framework can be designed to act as a molecular switch. Proton-responsive 1,8-naphthyridine ligands have been synthesized that can switch their coordination mode upon deprotonation. flinders.edu.au For example, a palladium(II) or platinum(II) complex with a specific phosphino-naphthyridine ligand exists as a monometallic species. flinders.edu.au However, upon deprotonation with a base, the ligand rearranges to bind a second metal ion, forming a bimetallic complex. flinders.edu.au This reversible transformation between two distinct structural states, triggered by a chemical stimulus (change in pH), is the fundamental principle of a molecular switch.

Table 2: 1,8-Naphthyridine-Based Sensors Click on the headers to sort the table.

Concluding Perspectives and Future Research Directions

Advancements in De Novo Design and Targeted Synthesis of 1,8-Naphthyridines

The synthesis of functionalized 1,8-naphthyridines is well-established, with the Friedländer annulation being a cornerstone reaction. nih.govresearchgate.net This reaction, typically involving the condensation of a 2-aminonicotinaldehyde or a related derivative with a carbonyl compound containing an α-methylene group, offers a versatile entry to the 1,8-naphthyridine (B1210474) core. nih.govresearchgate.net Greener synthetic methodologies, such as using water as a solvent, have also been successfully developed. rsc.org

For the targeted synthesis of 5-Chloro-2-methoxy-1,8-naphthyridine , a plausible de novo approach would involve a multi-step sequence. One potential route could start from a suitably substituted pyridine (B92270) precursor. For instance, the Vilsmeier-Haack reaction on an appropriate N-(pyridin-2-yl)acetamide can yield a 2-chloro-3-formyl-1,8-naphthyridine intermediate. researchgate.netekb.egtsijournals.com Subsequent selective methoxylation at the 2-position, potentially through nucleophilic substitution of a chloro group, and chlorination at the 5-position would lead to the desired product. The synthesis of related methoxy-substituted benzo[de] nih.govnih.govnaphthyridines has been achieved through methods involving N-methylation and cyclization. acs.org

Modern synthetic advancements, including catalyst-free multicomponent reactions and the use of novel catalysts like nano silicon dioxide, could offer more efficient and environmentally benign routes to 1,8-naphthyridine derivatives. These approaches provide avenues for creating diverse libraries of compounds for screening.

Elucidation of Novel Biological Targets and Mechanisms of Action

The 1,8-naphthyridine scaffold is associated with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov The introduction of a chlorine atom and a methoxy (B1213986) group is expected to modulate the biological profile of the parent 1,8-naphthyridine core. Chloro-substituted 1,8-naphthyridine derivatives have demonstrated significant antibacterial activity. nih.govnih.gov For instance, certain 2-chloro-1,8-naphthyridine (B101967) derivatives have shown activity against Staphylococcus pyogenes and Escherichia coli. nih.gov The presence of a methoxy group has been noted in naturally derived naphthyridines with anticancer and other biological activities. mdpi.comnih.gov

Given this background, future research on This compound should focus on screening for a broad range of biological activities. Key areas of investigation would include:

Antimicrobial Activity: Evaluation against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi. The potential mechanism of action, such as inhibition of DNA gyrase, a known target for some naphthyridine-based antibiotics, should be explored.

Anticancer Activity: Screening against various cancer cell lines to determine its cytotoxic potential. Further studies could delve into its mechanism, such as the inhibition of topoisomerases or protein kinases, which are common targets for anticancer agents. researchgate.net

Enzyme Inhibition: Given the diverse inhibitory activities of 1,8-naphthyridines, investigating its effect on a range of enzymes implicated in disease, such as kinases, proteases, and phosphatases, would be a logical step.

Rational Development of Structure-Activity Relationships for Enhanced Efficacy

A systematic investigation of the structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of This compound . The electronic and steric effects of the chloro and methoxy substituents are key starting points for this analysis. The chlorine atom at C5 is an electron-withdrawing group, which can influence the pKa of the naphthyridine nitrogens and its ability to participate in hydrogen bonding or metal chelation. The methoxy group at C2 is an electron-donating group, which can also impact the electron density of the ring system and provide a handle for further functionalization.

A focused SAR study would involve the synthesis and biological evaluation of a library of analogs. Key modifications could include:

Variation of the C5 substituent: Replacing the chlorine with other halogens (F, Br, I) or with small alkyl or cyano groups to probe the effect of electronics and sterics at this position.

Modification of the C2-methoxy group: Replacing the methoxy group with other alkoxy groups of varying chain lengths or with amino or substituted amino groups to explore the impact on solubility and target engagement.

Introduction of substituents at other positions: Exploring the effect of additional functional groups on the naphthyridine ring to enhance potency and selectivity.

The following table outlines a hypothetical SAR study based on known trends in 1,8-naphthyridine derivatives:

| Compound | R1 (C2-substituent) | R2 (C5-substituent) | Predicted Biological Activity | Rationale for Investigation |

| Target Compound | -OCH3 | -Cl | Potentially antimicrobial, anticancer | Combination of electron-donating and -withdrawing groups. |

| Analog 1 | -OH | -Cl | Potentially enhanced hydrogen bonding | Explore the role of the methoxy methyl group. |

| Analog 2 | -NH2 | -Cl | Potential for improved solubility and new interactions | Amino groups are common in bioactive naphthyridines. |

| Analog 3 | -OCH3 | -F | Potentially altered electronic properties | Fluorine can act as a bioisostere for hydrogen or a hydroxyl group. |

| Analog 4 | -OCH3 | -Br | Increased lipophilicity | Investigate the effect of halogen size. |

Emerging Applications of 1,8-Naphthyridines in Advanced Materials and Chemical Biology

The unique photophysical properties of the 1,8-naphthyridine scaffold, including its fluorescence, make it an attractive candidate for applications beyond medicine. Functionalized 1,8-naphthyridines have been explored as components of fluorescent sensors and organic light-emitting diodes (OLEDs). researchgate.net The presence of a chloro and a methoxy group in This compound could fine-tune its electronic and photophysical properties, making it a candidate for such applications.

In the realm of chemical biology, 1,8-naphthyridine derivatives can serve as valuable research tools. Their ability to bind to specific biological targets can be harnessed to develop fluorescent probes for imaging and sensing applications. For instance, 1,8-naphthyridine-based probes have been designed for the selective fluorescence signaling of toxic metal ions like cadmium. researchgate.net The specific substitution pattern of the target compound could be exploited to develop probes with novel selectivities.

Furthermore, diphosphino-functionalized 1,8-naphthyridines have been shown to act as multifaceted ligand platforms for boranes and diboranes, indicating their potential in coordination chemistry and catalysis. nih.govkent.ac.uk The electronic modulation provided by the chloro and methoxy groups could influence the ligand properties of This compound and its derivatives.

Future research in these emerging areas could involve:

Photophysical Characterization: A thorough investigation of the absorption and emission properties of This compound to assess its potential as a fluorophore.

Development of Chemical Probes: Designing and synthesizing derivatives that can act as selective fluorescent probes for biologically relevant analytes.

Coordination Chemistry: Exploring its coordination behavior with various metal ions to develop new catalysts or functional materials.

Q & A

What are the standard synthetic routes for 5-Chloro-2-methoxy-1,8-naphthyridine?

Level: Basic

Answer:

The synthesis typically involves a multi-step approach:

Core Formation : Use the Skraup reaction with malic acid and 2,6-diaminopyridine in concentrated sulfuric acid to generate hydroxy-substituted 1,8-naphthyridine intermediates .

Chlorination : Treat the hydroxy intermediate with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to introduce chlorine at the 5-position .

Methoxy Introduction : Perform nucleophilic substitution using sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent to replace a labile leaving group (e.g., chlorine at position 2) with methoxy .

Key Considerations : Monitor reaction conditions (temperature, solvent) to avoid over-chlorination or side reactions.

How can regioselectivity challenges during halogenation of 1,8-naphthyridines be addressed?

Level: Advanced

Answer:

Regioselectivity in halogenation is influenced by:

- N-Oxide Precursors : Avoid using 1,8-naphthyridine N-oxides for halogenation, as they yield mixtures (e.g., 2-, 3-, and 4-chloro derivatives) due to competing electrophilic attack pathways .

- Protecting Groups : Temporarily block reactive positions (e.g., amino or hydroxy groups) before halogenation to direct substitution to the desired site .

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for directed C–H activation to achieve site-specific halogenation .

Validation : Confirm regiochemistry via ¹H/¹³C NMR and X-ray crystallography.

What strategies optimize substituent effects for enhancing DNA/protein binding in 1,8-naphthyridine derivatives?

Level: Advanced

Answer:

Substituent engineering impacts binding affinity through:

- Methyl Group Addition : Introduce methyl groups at positions 5, 6, or 7 to enhance hydrophobic interactions. For example, 2-amino-5,6,7-trimethyl-1,8-naphthyridine shows 100-fold higher binding to cytosine in DNA duplexes compared to the unsubstituted parent compound .

- Electron-Withdrawing Groups : Chloro or fluoro substituents at position 5 improve electrostatic complementarity with nucleobases .

- Hybridization : Combine 1,8-naphthyridines with complementary heterocycles (e.g., isoquinoline) to form heterodimers for dual hydrogen-bonding interactions, as seen in CTG/CTG motif targeting .

Methodology : Use isothermal titration calorimetry (ITC) and fluorescence quenching to quantify binding constants.

How can researchers resolve contradictions in reported synthetic yields for chloro-methoxy naphthyridines?

Level: Advanced

Answer:

Discrepancies often arise from:

- Reagent Purity : Impurities in PCl₅/POCl₃ can reduce chlorination efficiency. Use freshly distilled reagents .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve methoxy substitution kinetics compared to non-polar alternatives .

- Byproduct Identification : Employ LC-MS or GC-MS to detect side products (e.g., di-chlorinated species) and adjust stoichiometry accordingly .

Case Study : highlights that chlorination of N-oxides produces mixed products; thus, alternative precursors are recommended.

What analytical methods are recommended for purity assessment of this compound?

Level: Basic

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to separate impurities. Reference standards from pharmacopeial sources (e.g., LGC Standards) ensure accuracy .

- Spectroscopy : ¹H NMR (DMSO-d₆) to verify substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm) .

- Elemental Analysis : Confirm %C, %H, %N, and %Cl within ±0.3% of theoretical values .

Caution : Commercial suppliers like Sigma-Aldrich may not provide analytical data; independent validation is critical .

How does the methoxy group influence the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Answer:

The methoxy group:

- Activates Position 3 : Directs electrophilic substitution (e.g., nitration) to position 3 via resonance donation.

- Complicates Metal-Catalyzed Coupling : The oxygen lone pairs can poison palladium catalysts. Use bulky ligands (e.g., XPhos) or switch to copper-mediated Ullmann couplings for arylations .

- Facilitates Demethylation : Under acidic conditions, methoxy can hydrolyze to hydroxy, enabling further functionalization (e.g., sulfonation) .

Optimization : Screen additives (e.g., KI) to stabilize catalytic intermediates in Suzuki-Miyaura reactions.

What biological activities are associated with this compound derivatives?

Level: Basic

Answer:

Reported activities include:

- Anticancer : Derivatives with 3-substituents (e.g., phenyl, methyl) show IC₅₀ values <2 µM against MCF7 breast cancer cells, surpassing reference drugs like staurosporine .

- Antimicrobial : Analogues with fluoro or amino groups exhibit potency against Gram-positive pathogens .

- Neurological Modulation : 7-Chloro-4-hydroxy-2-phenyl derivatives act as adenosine A1 receptor antagonists, suggesting potential in neurodegenerative disease research .

Screening : Use MTT assays for cytotoxicity and radioligand binding assays for receptor affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.